
2-(Aminomethyl)-6-methoxyphenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Aminomethyl)-6-methoxyphenol and its derivatives involves various chemical routes. For instance, (E)-2-Methoxy-6-(R-imino)methylphenols were synthesized through the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines. Subsequent reduction of these iminophenols with sodium triacetoxyborohydride yielded 2-methoxy-6-(R-amino)methylphenols, demonstrating a methodical approach to obtaining the desired compound (Dikusar, 2012).
Molecular Structure Analysis
Molecular structures of compounds related to this compound, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol, have been characterized through crystallography. These studies reveal the intricate hydrogen bonding and intermolecular interactions that stabilize their molecular structures, providing insights into their chemical behavior and reactivity (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, forming complex assemblages and exhibiting distinct properties. For instance, hydrogen-bonded assemblages have been observed in derivatives of 2,6-bis(hydroxymethyl)phenol, showing the importance of hydrogen bonding in determining the structural and chemical properties of these compounds (Masci & Thuéry, 2002).
Applications De Recherche Scientifique
Biomass Proxy and Pyrolysis Study
Methoxyphenols, including 2-(Aminomethyl)-6-methoxyphenol, are significant in the study of terrestrial biomass and the chemical changes in lignin during hydrothermal alteration. Vane and Abbott (1999) explored this by examining the pyrolysis of methoxyphenols, revealing insights into the behavior of such compounds under specific conditions (Vane & Abbott, 1999).
Biological Activity Study
Rudyanto et al. (2014) focused on the synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol to study their biological activity. Their research demonstrated that certain aminomethyl derivatives exhibit toxicity, highlighting their potential in bioactivity studies (Rudyanto et al., 2014).
Hydrogen Bonding Studies
Research by Varfolomeev et al. (2010) on methoxyphenols, which include this compound, revealed their ability to form strong intermolecular and intramolecular hydrogen bonds. This study contributes to the understanding of the thermochemical properties and hydrogen bonding behavior of methoxyphenols (Varfolomeev et al., 2010).
Antioxidant and Biological Properties
Fujisawa et al. (2005) examined the antioxidant properties of o-methoxyphenols, including their ability to form dimers and their radical-scavenging activities. This research is significant in the context of designing drugs for chemopreventive and anticancer purposes (Fujisawa et al., 2005).
Mannich Reaction Studies
Matsumoto et al. (2008) investigated the regioselectivity in Mannich reactions involving methoxyphenols. Their research sheds light on the chemical behavior of these compounds under specific reaction conditions (Matsumoto et al., 2008).
Antibacterial Activity Research
Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol and its metal complexes, investigating their antibacterial activities. This study contributes to the understanding of the potential antibacterial applications of aminomethylated methoxyphenols (Li-fen, 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHZQFAKIIMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588300 | |
| Record name | 2-(Aminomethyl)-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86855-27-8 | |
| Record name | 2-(Aminomethyl)-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



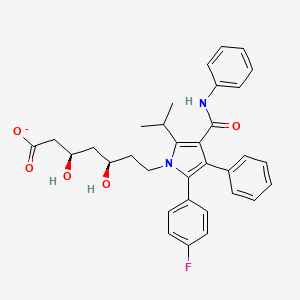
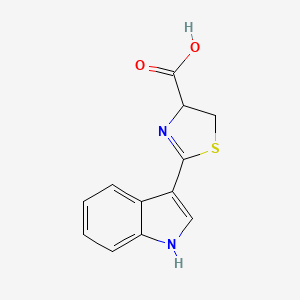


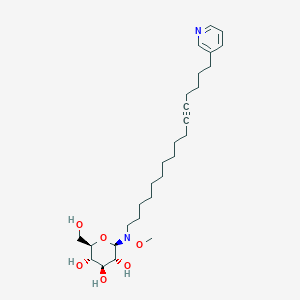
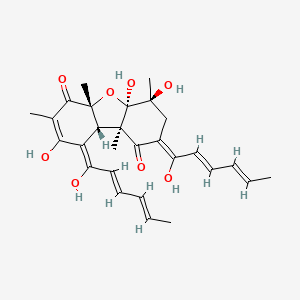
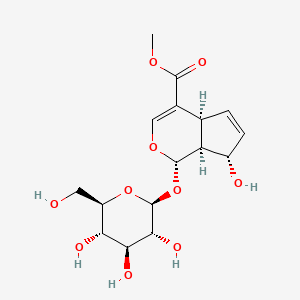


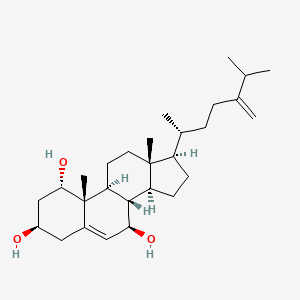
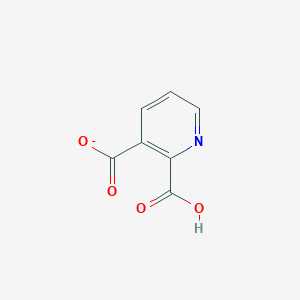

![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)
